molecular formula C22H19BrClNO4S B11637386 (5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11637386
M. Wt: 508.8 g/mol
InChI Key: PVCJNVNUTPODQW-UNOMPAQXSA-N
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Description

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with bromine, chlorine, and ethoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of substituents and the thiazolidine-2,4-dione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19BrClNO4S

Molecular Weight

508.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19BrClNO4S/c1-3-9-29-20-17(23)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(24)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

InChI Key

PVCJNVNUTPODQW-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC=C

Origin of Product

United States

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